Cas no 797755-07-8 (2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid)

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid structure
797755-07-8 structure
商品名:2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
CAS番号:797755-07-8
MF:C14H19BO4
メガワット:262.109264612198
MDL:MFCD04038755
CID:556631
PubChem ID:329763612

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
    • 4-(Carboxymethyl)phenylboronic acid pinacol ester
    • 4-(Dihydroxyborane)phenylacetic acid pinacol ester
    • Benzeneacetic acid,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Phenylacetic acid-4-boronic acid pinacol ester
    • 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYLACETATE
    • CTK8B4026
    • SureCN182576
    • 2-[(4-Carboxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • BENZENEACETIC ACID, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 4-(Carboxymethyl)phenylboronic acid pinacol est
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid (ACI)
    • 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid
    • 797755-07-8
    • XGB75507
    • MFCD04038755
    • F11404
    • AKOS004911596
    • EN300-7367999
    • 4-(Carboxymethyl)phenylboronic acid pinacol ester, 95%
    • CS-W000969
    • 4-(Carboxymethyl)phenylboronic acidpinacol ester
    • (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)phenylacetic acid
    • SCHEMBL182576
    • AB17191
    • FT-0676997
    • DTXSID70395470
    • DS-17407
    • BB 0261672
    • AM90128
    • T3754
    • FNLWHBHWDXCWHV-UHFFFAOYSA-N
    • SY077413
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid
    • A849008
    • ALBB-034712
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • MDL: MFCD04038755
    • インチ: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
    • InChIKey: FNLWHBHWDXCWHV-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 262.1376392g/mol
  • どういたいしつりょう: 262.1376392g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8

じっけんとくせい

  • ゆうかいてん: 164.0 to 168.0 deg-C
  • ふってん: 398.2°C at 760 mmHg

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid セキュリティ情報

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0991691-5g
4-(Carboxymethyl)phenylboronic acid pinacol ester
797755-07-8 95%
5g
$220 2024-08-02
abcr
AB273554-1g
4-(Carboxymethyl)phenylboronic acid pinacol ester, 96%; .
797755-07-8 96%
1g
€82.30 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050780-5g
4-(Carboxymethyl)phenylboronic acid pinacol ester
797755-07-8 98%
5g
¥891.00 2024-07-28
Enamine
EN300-7367999-0.1g
2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8
0.1g
$200.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7697-100G
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8 97%
100g
¥ 12,573.00 2023-04-03
eNovation Chemicals LLC
Y1101664-25G
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
797755-07-8 97%
25g
$605 2024-07-21
Chemenu
CM216873-5g
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
797755-07-8 95+%
5g
$265 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45870-1g
4-(Carboxymethyl)phenylboronic acid pinacol ester
797755-07-8 97%
1g
¥336.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45870-100mg
4-(Carboxymethyl)phenylboronic acid pinacol ester
797755-07-8 97%
100mg
¥86.0 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3754-1G
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
797755-07-8 >98.0%(GC)(T)
1g
¥230.00 2024-04-16

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
1.2 Reagents: Water
2.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine Solvents: Acetone ,  Dichloromethane
2.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
3.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  16 h, 90 °C
リファレンス
Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors
Liu, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Lithium tert-butoxide Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethylformamide ;  8 h, 1 atm, 26 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 min, 26 - 30 °C
リファレンス
Visible-light photoredox-catalyzed carboxylation of benzyl halides with CO2: Mild and transition-metal-free
Jing, Ke; et al, Chinese Journal of Catalysis, 2022, 43(7), 1667-1673

ごうせいかいろ 6

はんのうじょうけん
1.1 -
2.1 Reagents: 2,6-Lutidine Solvents: Acetone ,  Dichloromethane
3.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
4.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
2.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  rt → 80 °C; 8 h, 80 °C → rt
2.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
2.2 Reagents: Water
3.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
3.2 Reagents: Water
4.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Raw materials

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:797755-07-8)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
A849008
清らかである:99%
はかる:25g
価格 ($):316.0